REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH2:12]([O:14][C:15](=[O:18])[CH2:16][NH2:17])[CH3:13].C(N(CC)CC)C>C(O)C>[CH2:12]([O:14][C:15](=[O:18])[CH2:16][NH:17][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:13] |f:1.2|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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220 g
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Type
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reactant
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Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
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155 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated to a solid mass, which
|
Type
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CUSTOM
|
Details
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was partitioned between water and ethyl acetate
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Type
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CUSTOM
|
Details
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The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×)
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Type
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CUSTOM
|
Details
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The combined ethyl acetate layer was evaporated to an oil, which
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried by azeotropic distillation with benzene
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (8 cm×27 cm column) by elution with 5% methanol/95% benzene
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CNC1=NC=CC=C1[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |